4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride
Overview
Description
4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride is a synthetic compound belonging to the piperidine class of compounds. It is known for its potent and selective antagonistic activity against the sigma-2 receptor, a protein involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(tert-pentyl)phenol with a suitable alkylating agent to form the phenoxy intermediate.
Piperidine Coupling: The phenoxy intermediate is then coupled with piperidine under basic conditions to form the desired piperidine derivative.
Hydrochloride Formation: The final step involves the conversion of the piperidine derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using the same synthetic routes mentioned above. The reactions are typically carried out in stainless steel reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated piperidine derivatives.
Scientific Research Applications
4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in modulating sigma-2 receptors, which are implicated in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The compound exerts its effects primarily through antagonism of the sigma-2 receptor. This receptor is involved in regulating cell proliferation, differentiation, and apoptosis. By binding to the sigma-2 receptor, 4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride can modulate these cellular processes, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-Chloro-4-(tert-pentyl)phenoxy]methyl}piperidine hydrochloride
- 4-{[4-(tert-Butyl)phenoxy]methyl}piperidine hydrochloride
Uniqueness
4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride is unique due to its high selectivity and potency as a sigma-2 receptor antagonist. This specificity makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-[[4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-4-17(2,3)15-5-7-16(8-6-15)19-13-14-9-11-18-12-10-14;/h5-8,14,18H,4,9-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTUAZSDQYSVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-18-7 | |
Record name | Piperidine, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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